molecular formula C22H30N6O4 B2543964 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 941873-33-2

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2543964
CAS RN: 941873-33-2
M. Wt: 442.52
InChI Key: XPOLPEGHIVZHAU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that appears to be related to the family of 1,4-piperazine-2,5-diones. These compounds are of interest due to their potential in forming polymorphic crystalline forms and their ability to engage in various hydrogen-bonding networks. The specific molecule mentioned includes a purine dione structure, which is a bicyclic aromatic heterocyclic entity, and a piperazine moiety, which is a saturated six-membered ring containing two nitrogen atoms opposite to each other. The presence of a 3,4-dimethylphenoxy group and a hydroxypropyl group suggests additional complexity and potential for diverse chemical interactions.

Synthesis Analysis

The synthesis of related 1,4-piperazine-2,5-diones has been reported to proceed from 2-amino-4,7-dimethoxyindan-2-carboxylic acids. The synthesis involves multiple steps and can yield the final product in moderate percentages. For example, one such piperazine dione was synthesized in a 23% yield over six steps starting from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate . This suggests that the synthesis of the compound may also involve a multi-step process, potentially starting from a similar indan-2-carboxylic acid derivative.

Molecular Structure Analysis

The molecular structure of piperazine diones can be elucidated using single-crystal X-ray analysis, which has revealed the presence of polymorphic forms . These forms differ in their hydrogen-bonding networks, which are crucial for the stability and properties of the crystals. The molecular symmetry and the presence of substituents such as methoxy, ethoxy, and other alkoxy groups can influence the crystal packing and the overall molecular conformation .

Chemical Reactions Analysis

The chemical behavior of piperazine diones in solution can be studied using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques have been used to investigate the association of piperazine diones in solution, with the solid-state structures serving as models for solution aggregation . The association constants derived from NMR data align with those of other cyclic cis amides in chloroform solvent, indicating that the compound may also exhibit similar behavior in solution.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine diones can be characterized by modulated differential scanning calorimetry, which has been used to study their thermochemical properties . These studies have shown that piperazine diones can exhibit one or more reversible thermal events between room temperature and their melting point. The freezing point temperatures observed during the cooling cycle tend to decrease with increasing hydrocarbon chain length, which may be attributed to the greater entropic penalties for hydrocarbon chain organization . This information suggests that the physical properties of the compound may also be influenced by its substituents and the length of its hydrocarbon chains.

Scientific Research Applications

Receptor Affinity and Psychotropic Activity

Research has led to the development of various 1,3-dimethyl-3,7-dihydro-purine-2,6-diones derivatives, aiming at diversifying the purine-2,6-dione structure by introducing hydrophobic substituents or elongating the linker between the arylpiperazine and purine core. These modifications have successfully identified potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, which display anxiolytic and antidepressant properties. Notably, selected derivatives demonstrated antidepressant-like effects in the forced swim test and exerted anxiolytic-like activity in the four-plate test in mice, highlighting their potential for treating psychotropic conditions (Chłoń-Rzepa et al., 2013).

Antiasthmatic Activity

Another area of research involves the synthesis of xanthene derivatives, including 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives for their antiasthmatic activity. These compounds have shown promising vasodilatory and phosphodiesterase 3 inhibitory effects, suggesting their utility in developing anti-asthmatic agents (Bhatia et al., 2016).

Mechanism of Action

The mechanism of action of such compounds would depend on their biological target. For example, many purine derivatives act as inhibitors of various enzymes, blocking their activity and leading to therapeutic effects .

properties

IUPAC Name

7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O4/c1-14-5-6-17(11-15(14)2)32-13-16(29)12-28-18-19(25(3)22(31)26(4)20(18)30)24-21(28)27-9-7-23-8-10-27/h5-6,11,16,23,29H,7-10,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOLPEGHIVZHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2N4CCNCC4)N(C(=O)N(C3=O)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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